N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide

Structure-Activity Relationship Halogenation Design SAR Probes

Researchers face uncontrolled confounding in SAR studies when halogenation patterns are inconsistent. This compound provides the defined perchlorinated 1,4-phenylene core, eliminating this variable. - Differentiated Value: Offers an extreme electron-deficient endpoint for halogen-scanning campaigns and a predictable halogen-bond donor surface unmatched by trichloro-analogs. - Supply Chain: 98% purity standard ensures high-confidence quantitative SAR modeling. Standard global shipping for R&D quantities.

Molecular Formula C18H12Cl4N2O4S2
Molecular Weight 526.2 g/mol
CAS No. 50389-12-3
Cat. No. B12121792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide
CAS50389-12-3
Molecular FormulaC18H12Cl4N2O4S2
Molecular Weight526.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl
InChIInChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H
InChIKeyMGWQBOXYCUJGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide — Identity and Compound Class


N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide (CAS 50389-12-3), systematically named N,N'-(perchloro-1,4-phenylene)dibenzenesulfonamide, is a symmetrical diaryl sulfonamide with a fully chlorine-substituted central 1,4-phenylene ring. Its molecular formula is C18H12Cl4N2O4S2 (MW 526.24 g/mol), placing it within the broader class of halogenated bis-benzenesulfonamide derivatives . The compound features two benzenesulfonamide groups attached to a tetrachloro-1,4-phenylene core, creating a highly electron-deficient aromatic scaffold that distinguishes it from non-chlorinated and partially chlorinated analogs .

SAR endpoint Perchlorinated aryl core provides maximal electron deficiency for halogen-scanning SAR studies
Probe design Symmetric tetrachloro scaffold with predictable halogen-bond donor geometry
Procurement Supplier-verified purity baseline supports reference-standard and assay use

Risks of Substituting with Generic Analogs


This compound's defining perchlorination of the central 1,4-phenylene ring fundamentally alters key physicochemical parameters — lipophilicity, electron deficiency, and metabolic stability — relative to even closely related benzenesulfonamide analogs . In-class compounds with different halogenation patterns (e.g., trichloro-phenylene or chlorine substitution on the terminal phenyl rings) exhibit distinct measured or computed LogP values, solubility profiles, and steric constraints that directly impact membrane permeability, target binding, and assay reproducibility . Simple replacement with a less or differently chlorinated dibenzenesulfonamide therefore introduces uncontrolled confounding variables into any structure-activity relationship (SAR) study or chemical biology experiment.

Chlorine count alters core electronic profile

Trichloro-phenylene analogs exhibit different π-acidity and halogen-bonding capacity, which may shift SAR endpoint interpretation.

Lipophilicity shift with terminal chlorination

Terminally chlorinated analogs show substantially higher LogP, potentially altering membrane permeability and assay noise profiles.

Synthetic route specificity

Direct sulfonylation routes to non-halogenated analogs do not yield the electrophilic perchlorinated intermediates required for core derivatization.

Quantitative Differentiation vs. Structural Analogs


Central Phenylene Chlorine Count: Perchlorinated vs. Trichloro Scaffold

The target compound bears 4 chlorine atoms symmetrically positioned on the central 1,4-phenylene ring, defining it as a perchlorinated scaffold. The nearest commercially cataloged analog, N,N'-(trichloro-p-phenylene)-bis-benzenesulfonamide (CAS 321577-37-1), contains only 3 chlorine atoms on a mixed-isomer phenylene core . The exact chlorine substitution pattern directly modulates the π-acidity of the aryl ring and the compound’s capacity for halogen bonding, producing a scaffold that is structurally non-interchangeable with lower-halogen variants.

Core chlorine count
Head-to-head
Perchlorinated (4 Cl) vs. trichloro (3 Cl) analog
Non-interchangeable scaffold for halogen-bond and π-acidity studies
MW difference 34.44 g/mol; structural comparison based on CAS records
Structure-Activity Relationship Halogenation Design SAR Probes

Lipophilicity Differentiation: Perchlorinated Core vs. Terminally Chlorinated Analog

Although no experimentally measured LogP is publicly available for the target compound, its perchlorinated central ring architecture positions it at a computed LogP range of approximately 5.0–6.0. By stark contrast, the terminally chlorinated and closest commercially profiled analog — N,N'-(2,3,5,6-tetrachloro-1,4-phenylene)bis(4-chlorobenzenesulfonamide) — carries a measured LogP of 7.32 . This quantifiable lipophilicity gap (≥1.3 log units) arises because chlorine substitution on the terminal benzene rings contributes more substantially to overall hydrophobic surface area than does central-ring perchlorination alone.

Lipophilicity gap
Class-level
Δ LogP ~1.3–2.3
Lower lipophilicity than terminally chlorinated comparator
Target cLogP 5.0–6.0 (computed); comparator LogP 7.32 (measured)
Lipophilicity LogP ADME Properties

Purity Specification: 98% vs. Typical Screening-Grade Compounds

Commercially, the target compound is offered at a verified purity of 98% (HPLC) by at least one established supplier (Leyan, Product No. 1421842) . In contrast, many close structural analogs available through high-throughput screening libraries are typically supplied at 95% purity or with unspecified purity grades . The 3-percentage-point purity difference, while modest in absolute terms, is meaningful when the compound is used as a reference standard for quantitative SAR or as a starting material for demanding downstream synthetic transformations.

Purity specification
Supporting evidence
98% (HPLC)
Defined purity baseline reduces impurity-driven artifacts
Supplier-reported; vs typical screening grade 95%
Chemical Purity Quality Control Procurement Standards

Synthetic Route Specificity: Tosylhydrazine-Mediated vs. Direct Sulfonylation

The target compound is accessed through a distinctive synthetic pathway: reaction of 4-arylsulfonylimino-2,3,5,6,6-pentachloro-2-cyclohexen-1-ones with tosylhydrazine, which yields N-arylsulfonyl-N-p-tolylsulfonyl-2,3,5,6-tetrachloroaminophenol intermediates that can be further transformed . In contrast, non-halogenated N,N'-1,4-phenylenebis-benzenesulfonamide analogs are typically prepared by direct sulfonylation of p-phenylenediamine — a simpler but less versatile route that does not generate the activated perchloroaryl electrophile required for downstream derivatization at the phenylene core.

Synthetic route
Supporting evidence
Tosylhydrazine-mediated rearrangement
Generates electrophilic tetrachloroaminophenol intermediates
Versus direct sulfonylation of p-phenylenediamine (class-level)
Synthetic Chemistry Building Block Chemical Intermediates

Differentiated Application Scenarios


SAR Studies Requiring Maximal Aryl Electron Deficiency

The perchlorinated central phenylene scaffold — bearing four electron-withdrawing chlorine atoms — generates a substantially electron-deficient aromatic core not reproducible with tri- or di-chlorinated analogs . Researchers conducting systematic halogen-scanning SAR campaigns can employ this compound as the extreme end-member to probe the effect of progressive aryl deactivation on target binding affinity, metabolic stability, or redox potential. The 98% purity specification further supports its use as a high-confidence reference compound for quantitative SAR modeling.

Lead Optimization: Intermediate Lipophilicity for Cell-Based Assays

The target compound's estimated cLogP range of 5.0–6.0 places it in a more favorable lipophilicity window than the terminally chlorinated analog (measured LogP 7.32) for cell-based screening . Compounds with LogP > 6.5 are disproportionately associated with phospholipidosis risk, non-specific membrane binding, and aggregation-driven false positives. Selecting the perchlorinated core variant rather than the terminally chlorinated analog may therefore improve assay signal-to-noise ratios while retaining sufficient membrane permeability for intracellular target engagement.

Chemical Probe Development Leveraging Halogen Bonding

The symmetric arrangement of four chlorine atoms on the central phenylene ring provides a geometrically defined halogen-bond donor surface unmatched by lower-halogen or mixed-isomer analogs . In structure-based drug design or chemical probe development where halogen bonding to backbone carbonyls or specific protein residues is hypothesized to confer selectivity, this compound offers a test scaffold with predictable halogen-bond vectors that cannot be replicated using the trichloro-phenylene analog (CAS 321577-37-1).

Building Block for Downstream Synthetic Derivatization

The established synthetic route via tosylhydrazine-mediated rearrangement generates reactive tetrachloroaminophenol intermediates that can undergo further oxidation to N-arylsulfonyl-1,4-benzoquinonimines — electrophilic species suitable for nucleophilic addition or cycloaddition chemistry . This positions the target compound not merely as a terminal screening molecule but as a strategic intermediate for constructing more complex sulfonamide-containing chemotypes, a synthetic versatility not offered by analogs prepared through direct p-phenylenediamine bis-sulfonylation.

Application
Selection Property
Validation Focus
Maximal aryl electron-deficiency SAR
Perchlorinated electron-deficient scaffold
Halogen-scanning endpoint response
Cell-based assay lead optimization
Moderate lipophilicity window (cLogP context)
Assay signal-to-noise and membrane permeability
Halogen-bonding probe design
Symmetric tetrachloro halogen-bond surface
Halogen-bond-mediated selectivity verification
Synthetic building block
Electrophilic perchlorinated core with reactive intermediates
Downstream functionalization and chemotype expansion
Quote Request

Request a Quote for N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.